Methyl 3-methyl-3-(o-tolyl)oxirane-2-carboxylate
CAS No.:
Cat. No.: VC17670237
Molecular Formula: C12H14O3
Molecular Weight: 206.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H14O3 |
|---|---|
| Molecular Weight | 206.24 g/mol |
| IUPAC Name | methyl 3-methyl-3-(2-methylphenyl)oxirane-2-carboxylate |
| Standard InChI | InChI=1S/C12H14O3/c1-8-6-4-5-7-9(8)12(2)10(15-12)11(13)14-3/h4-7,10H,1-3H3 |
| Standard InChI Key | JOCAUPJKPZFTNL-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=CC=C1C2(C(O2)C(=O)OC)C |
Introduction
Methyl 3-methyl-3-(o-tolyl)oxirane-2-carboxylate is an organic compound belonging to the class of oxiranes (epoxides). These compounds are characterized by a three-membered cyclic ether structure, which contributes to their reactivity and diverse applications in synthetic chemistry, pharmaceuticals, and material sciences. The compound's structure includes a methyl group, an ortho-tolyl substituent, and a carboxylate ester functional group, making it a versatile intermediate in organic synthesis.
Synthesis Pathways
The synthesis of Methyl 3-methyl-3-(o-tolyl)oxirane-2-carboxylate typically involves epoxidation reactions. One common route includes:
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Preparation of the Precursor: A substituted alkene (e.g., methyl cinnamate derivative) is synthesized with an ortho-tolyl substituent.
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Epoxidation Reaction: The alkene undergoes epoxidation using peracids (e.g., m-chloroperbenzoic acid) or other oxidizing agents to form the oxirane ring.
This method ensures high regioselectivity for forming the desired epoxide with minimal byproducts.
Applications
Methyl 3-methyl-3-(o-tolyl)oxirane-2-carboxylate has potential applications in various fields:
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Pharmaceuticals: The compound can serve as an intermediate for synthesizing bioactive molecules, particularly those with anticancer or antimicrobial properties.
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Material Science: Its reactive oxirane group makes it useful in polymerization reactions for producing epoxy resins.
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Organic Synthesis: It acts as a building block for creating complex molecules due to its functional groups.
Reactivity and Mechanisms
The reactivity of this compound is largely governed by its oxirane ring and ester group:
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Nucleophilic Ring Opening: The strained oxirane ring readily undergoes nucleophilic attack under acidic or basic conditions, leading to diols or other derivatives.
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Ester Hydrolysis: The carboxylate ester can be hydrolyzed under acidic or basic conditions to yield carboxylic acids.
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Substitution Reactions: The ortho-tolyl group can participate in electrophilic aromatic substitution reactions.
These reactions make the compound versatile for chemical transformations.
Safety and Handling
Due to the presence of a reactive oxirane ring, this compound should be handled with care:
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Toxicity: Epoxides are known to be irritants and may cause skin or respiratory issues upon prolonged exposure.
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Storage: Store in a cool, dry place away from strong acids or bases.
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Personal Protective Equipment (PPE): Use gloves, goggles, and lab coats when handling the compound.
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